Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate
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Overview
Description
Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate: is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of both a benzyl group and a vinyl group attached to the bicyclo[2.2.2]octane core makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate typically involves the reaction of 4-vinylbicyclo[2.2.2]octan-1-amine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate can undergo oxidation reactions, particularly at the vinyl group. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts such as palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in anhydrous conditions, followed by the addition of an alkyl halide.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Saturated derivatives of the original compound.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine:
Industry: In materials science, the compound’s bicyclic structure can be utilized in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action for Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate largely depends on the specific chemical reactions it undergoes. The vinyl group can participate in polymerization reactions, while the benzyl carbamate moiety can undergo hydrolysis to release benzyl alcohol and the corresponding amine. These reactions are facilitated by various catalysts and reaction conditions, which influence the pathways and products formed.
Comparison with Similar Compounds
Benzyl (4-cyanobicyclo[2.2.2]octan-1-yl)carbamate:
Benzyl (4-carbamoylbicyclo[2.2.2]octan-1-yl)carbamate: The presence of a carbamoyl group provides different chemical properties and reactivity compared to the vinyl group.
Uniqueness: Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate is unique due to the presence of the vinyl group, which allows for additional chemical transformations such as polymerization and cross-linking reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
benzyl N-(4-ethenyl-1-bicyclo[2.2.2]octanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-17-8-11-18(12-9-17,13-10-17)19-16(20)21-14-15-6-4-3-5-7-15/h2-7H,1,8-14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEFSRGWWDBOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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